molecular formula C19H20ClFN2O B1343397 4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-89-1

4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1343397
CAS No.: 898788-89-1
M. Wt: 346.8 g/mol
InChI Key: DQGRRQOFIRHPJR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H20ClFN2O and a molecular weight of 346.83 g/mol . This compound is known for its unique chemical structure, which includes a benzophenone core substituted with chloro, fluoro, and piperazinomethyl groups. It is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzophenone core, which is then functionalized with chloro and fluoro groups.

    Substitution Reaction: The chloro and fluoro groups are introduced through a substitution reaction using appropriate reagents such as chlorinating and fluorinating agents.

    Piperazinomethyl Group Introduction: The piperazinomethyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzophenone core under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzophenone derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone: Similar structure with slight variations in the position of substituents.

    3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone: Another isomer with different substitution pattern.

    4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone: Differently substituted benzophenone derivative.

Uniqueness

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGRRQOFIRHPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643434
Record name (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-89-1
Record name Methanone, (4-chloro-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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